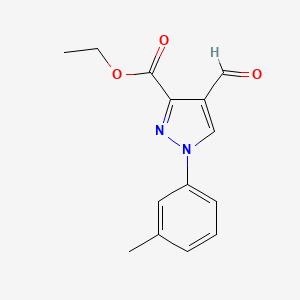

Ethyl 4-formyl-1-(M-tolyl)-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC20144866

Molecular Formula: C14H14N2O3

Molecular Weight: 258.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H14N2O3 |

|---|---|

| Molecular Weight | 258.27 g/mol |

| IUPAC Name | ethyl 4-formyl-1-(3-methylphenyl)pyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C14H14N2O3/c1-3-19-14(18)13-11(9-17)8-16(15-13)12-6-4-5-10(2)7-12/h4-9H,3H2,1-2H3 |

| Standard InChI Key | IJXAQVARZPSNSH-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NN(C=C1C=O)C2=CC=CC(=C2)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

Ethyl 4-formyl-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate (IUPAC name: ethyl 4-formyl-1-(3-methylphenyl)pyrazole-3-carboxylate) has the molecular formula C₁₄H₁₄N₂O₃ and a molecular weight of 258.27 g/mol . Its structure features:

-

A pyrazole ring (positions 1–5) with nitrogen atoms at positions 1 and 2.

-

A formyl (–CHO) group at position 4.

-

An ethyl carboxylate (–COOEt) at position 3.

-

A 3-methylphenyl substituent at position 1.

The compound’s canonical SMILES string, CCOC(=O)C1=NN(C=C1C=O)C2=CC=CC(=C2)C, and InChIKey, IJXAQVARZPSNSH-UHFFFAOYSA-N, confirm its stereochemical uniqueness .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₄N₂O₃ | |

| Molecular Weight | 258.27 g/mol | |

| CAS Number | 1156510-02-9 | |

| XLogP3 | 2.4 (predicted) | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 5 |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data for analogous pyrazole aldehydes provide insights into its structural confirmation. For example, the ¹H NMR spectrum of 4,4′-(4-formyl-1H-pyrazole-1,3-diyl)dibenzoic acid (a structurally related compound) shows characteristic aldehyde proton signals at δ 9.99 ppm and aromatic protons between δ 8.09–8.05 ppm . Similarly, HRMS analysis of ethyl 4-formyl-1-methylpyrazole-3-carboxylate ([M + H]⁺ = 183.07642) supports the mass accuracy of pyrazole derivatives .

Synthesis and Optimization

Vilsmeier-Haack Formylation

The formyl group at position 4 is typically introduced via the Vilsmeier-Haack reaction, where a pyrazole precursor reacts with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This method achieves regioselective formylation with yields exceeding 85% in multigram-scale syntheses . For instance, the synthesis of 4,4′-(4-formyl-1H-pyrazole-1,3-diyl)dibenzoic acid achieved a 90% yield using POCl₃/DMF, underscoring the efficiency of this approach .

Alternative Routes

-

Condensation Reactions: Hydrazine derivatives react with carbonyl-containing precursors to form pyrazole cores. For example, hydrazones derived from 4-acetylbenzoic acid undergo cyclization to yield formyl-substituted pyrazoles .

-

Esterification: Ethyl carboxylate groups are introduced via esterification of carboxylic acid intermediates using ethanol under acidic conditions.

Table 2: Synthetic Methods and Yields

| Method | Reagents | Yield (%) | Application |

|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | 85–90 | Formyl group introduction |

| Hydrazone Cyclization | Hydrazine, RCOOH | 75–80 | Pyrazole core formation |

| Esterification | Ethanol, H₂SO₄ | 90–95 | Ethyl carboxylate functionalization |

Applications in Pharmaceutical Research

Antimicrobial Agents

Pyrazole aldehydes serve as precursors for hydrazone derivatives with potent antimicrobial activity. For example, hydrazones synthesized from 4-formylpyrazoles exhibit minimum inhibitory concentrations (MICs) as low as 0.78 µg/mL against Acinetobacter baumannii, a multidrug-resistant pathogen . These compounds show low cytotoxicity in mammalian cell lines, making them promising narrow-spectrum antibiotics .

Anticancer Activity

Derivatives of ethyl 4-formylpyrazole-3-carboxylate demonstrate epidermal growth factor receptor (EGFR) inhibition, a key target in oncology. A derivative, 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, showed an IC₅₀ of 0.07 µM against EGFR, comparable to the drug erlotinib . This compound also inhibited MCF-7 breast cancer cell proliferation with an IC₅₀ of 0.08 µM .

Anti-inflammatory Agents

Pyrazole derivatives inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin-mediated inflammation. For instance, 1-acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole inhibits monoamine oxidases (MAOs) with an I₅₀ of 40 nM, highlighting its potential in neuroinflammatory disorders .

Industrial and Materials Science Applications

Corrosion Inhibition

Pyrazole-based thiosemicarbazones, derived from formylpyrazoles, act as corrosion inhibitors for carbon steel in acidic environments. These compounds achieve >90% inhibition efficiency at elevated temperatures by forming protective films on metal surfaces .

Polymer and MOF Synthesis

The formyl group enables post-synthetic modifications in metal-organic frameworks (MOFs) and polymers. For example, condensation with amines produces Schiff base ligands used to coordinate transition metals in catalytic MOFs.

Future Research Directions

Synthetic Optimization

-

Green Chemistry Approaches: Replace POCl₃ with less toxic reagents for formylation.

-

Flow Chemistry: Improve scalability and yield via continuous-flow systems.

Biological Screening

-

In Vivo Toxicity Studies: Expand toxicity profiling beyond murine models to primates.

-

Structure-Activity Relationships (SAR): Systematically modify substituents to enhance EGFR or COX selectivity.

Advanced Materials

-

Photodynamic Therapy: Develop porphyrin-pyrazole conjugates for targeted cancer therapy.

-

Conductive Polymers: Incorporate pyrazole aldehydes into π-conjugated polymers for organic electronics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume